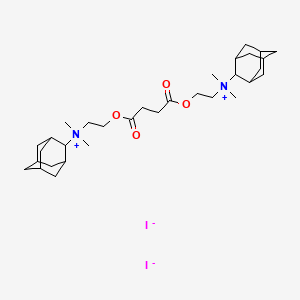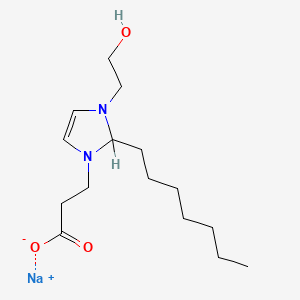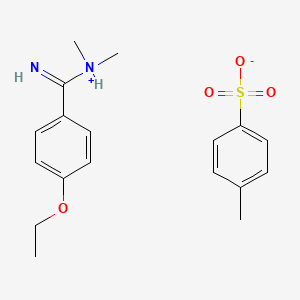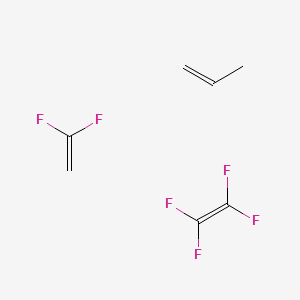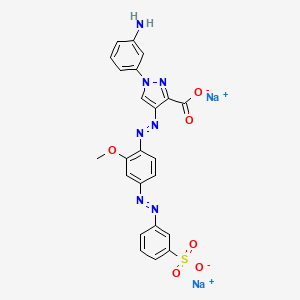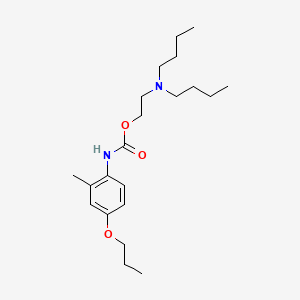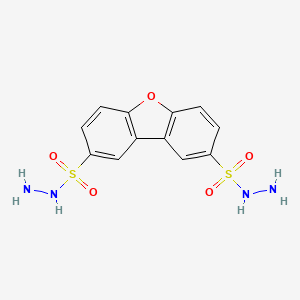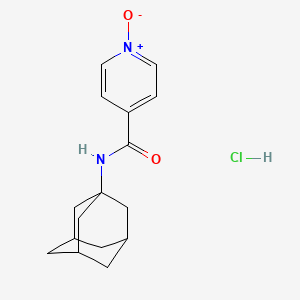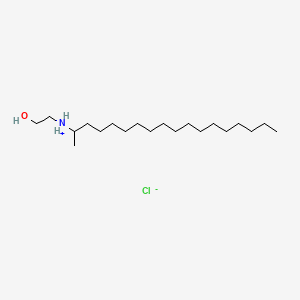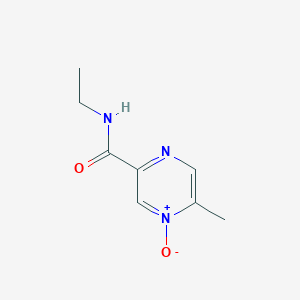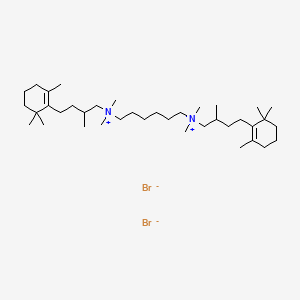
Hexamethyltetradecamethylene bisammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexamethyltetradecamethylene bisammonium chloride is a quaternary ammonium compound with the molecular formula C20H46Cl2N2. It is known for its antimicrobial properties and is used in various applications, including disinfectants, antiseptics, and surfactants .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexamethyltetradecamethylene bisammonium chloride can be synthesized through the quaternization of tertiary amines with halocarbons. The process involves the alkylation of tertiary amines with halocarbons, resulting in the formation of quaternary ammonium salts . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Hexamethyltetradecamethylene bisammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted ammonium compounds .
Scientific Research Applications
Hexamethyltetradecamethylene bisammonium chloride has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its antimicrobial activity against various pathogens.
Industry: Utilized in the formulation of disinfectants, antiseptics, and cleaning agents
Mechanism of Action
The antimicrobial activity of hexamethyltetradecamethylene bisammonium chloride is primarily due to its ability to disrupt bacterial cell membranes. The compound’s positively charged ammonium groups interact with the negatively charged components of the bacterial cell membrane, leading to membrane destabilization and cell lysis . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Hexamethyltetradecamethylene bisammonium chloride can be compared with other quaternary ammonium compounds such as:
Benzalkonium chloride: Another widely used disinfectant with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecyltrimethylammonium chloride: Employed in various industrial and research applications.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .
Properties
CAS No. |
63951-34-8 |
|---|---|
Molecular Formula |
C20H46Cl2N2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
trimethyl-[14-(trimethylazaniumyl)tetradecyl]azanium;dichloride |
InChI |
InChI=1S/C20H46N2.2ClH/c1-21(2,3)19-17-15-13-11-9-7-8-10-12-14-16-18-20-22(4,5)6;;/h7-20H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
RQRUZFHTDPGNOL-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


